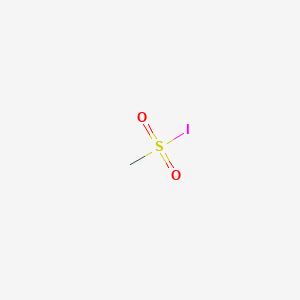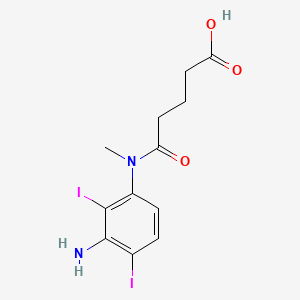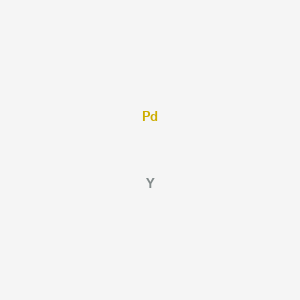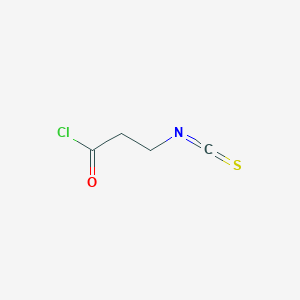
3-Isothiocyanatopropanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiocyanatopropanoyl chloride is an organic compound with the molecular formula C4H4ClNOS It is a derivative of propanoyl chloride, where the isothiocyanate group (-N=C=S) is attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanatopropanoyl chloride typically involves the reaction of 3-chloropropionyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition. The general reaction scheme is as follows:
ClCH2CH2COCl+KSCN→ClCH2CH2CONCS+KCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isothiocyanatopropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-isothiocyanatopropanoic acid.
Common Reagents and Conditions
Amines: React with the isothiocyanate group to form thioureas.
Alcohols and Thiols: React with the acyl chloride group to form esters and thioesters, respectively.
Water: Hydrolyzes the compound to form the corresponding acid.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Esters and Thioesters: Formed from the reaction with alcohols and thiols.
3-Isothiocyanatopropanoic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-Isothiocyanatopropanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Biological Research: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Industrial Applications: Employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Isothiocyanatopropanoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. The isothiocyanate group can also react with nucleophiles, forming thiourea derivatives. These reactions can modify the structure and function of target molecules, making this compound useful in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloropropionyl Chloride: Similar in structure but lacks the isothiocyanate group.
Isothiocyanates: Compounds with the general formula R-N=C=S, where R can be an alkyl or aryl group.
Acyl Chlorides: Compounds with the general formula R-COCl, where R can be an alkyl or aryl group.
Uniqueness
3-Isothiocyanatopropanoyl chloride is unique due to the presence of both the acyl chloride and isothiocyanate functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its reactivity and versatility make it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
43199-15-1 |
|---|---|
Molekularformel |
C4H4ClNOS |
Molekulargewicht |
149.60 g/mol |
IUPAC-Name |
3-isothiocyanatopropanoyl chloride |
InChI |
InChI=1S/C4H4ClNOS/c5-4(7)1-2-6-3-8/h1-2H2 |
InChI-Schlüssel |
GUSMJMJXWWBKKF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=C=S)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


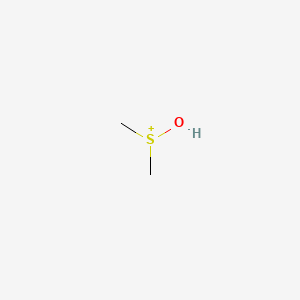
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)


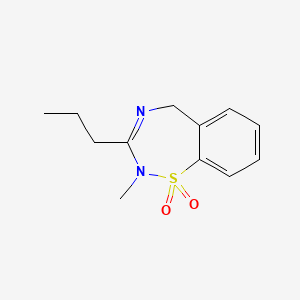
![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)


![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
![(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14672700.png)
